Cefcanel

Anti-staphylococcal MIC90 Oral cephalosporin comparison

Cefcanel (KY-087, CAS 41952-52-7) is a semisynthetic third-generation cephalosporin antibiotic that binds to and inactivates penicillin-binding proteins (PBPs) on the bacterial inner membrane, disrupting peptidoglycan cross-linkage and causing cell lysis. Its core structure features a (6R,7R)-7-[(R)-mandelamido] side chain and a 3-[(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl] substituent on the cephem nucleus, distinguishing it stereochemically and pharmacologically from conventional oral cephalosporins.

Molecular Formula C19H18N4O5S3
Molecular Weight 478.6 g/mol
CAS No. 41952-52-7
Cat. No. B1210410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefcanel
CAS41952-52-7
Synonyms3-(2-(5-methyl-1,3,4-thiadiazyl)mercaptomethyl)-7-(D-(-)-mandelamido)-3-cephem-4-carboxylic acid
cefcanel
cefcanel, (6R-(6alpha,7beta(S*)))-isomer
cefcanel, (6R-(6alpha,7beta))-isomer
cefcanel, monosodium salt
KY 087
KY-087
Molecular FormulaC19H18N4O5S3
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O
InChIInChI=1S/C19H18N4O5S3/c1-9-21-22-19(31-9)30-8-11-7-29-17-12(16(26)23(17)13(11)18(27)28)20-15(25)14(24)10-5-3-2-4-6-10/h2-6,12,14,17,24H,7-8H2,1H3,(H,20,25)(H,27,28)/t12-,14-,17-/m1/s1
InChIKeyVDFFPBOAOLQAJV-SUYBPPKGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefcanel (CAS 41952-52-7): A Third-Generation Oral Cephalosporin with Differentiated Gram-Positive Potency for Anti-Infective Research Procurement


Cefcanel (KY-087, CAS 41952-52-7) is a semisynthetic third-generation cephalosporin antibiotic that binds to and inactivates penicillin-binding proteins (PBPs) on the bacterial inner membrane, disrupting peptidoglycan cross-linkage and causing cell lysis [1]. Its core structure features a (6R,7R)-7-[(R)-mandelamido] side chain and a 3-[(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl] substituent on the cephem nucleus, distinguishing it stereochemically and pharmacologically from conventional oral cephalosporins [2]. Developed as the active principle released from its oral double-ester prodrug cefcanel daloxate (KY-109), cefcanel demonstrates a spectrum heavily weighted toward Gram-positive organisms, particularly methicillin-susceptible staphylococci and streptococci, with more limited and beta-lactamase-vulnerable Gram-negative coverage [1].

Why Cefcanel Cannot Be Substituted by Other Oral Cephalosporins: Structural and Pharmacodynamic Differentiation


Cefcanel's differentiation from other oral cephalosporins arises from a convergence of structural and pharmacodynamic factors. Its (R)-mandelamido C-7 side chain and thiadiazolylthiomethyl C-3 substituent confer a distinct PBP-binding profile that translates into quantitatively superior anti-staphylococcal and anti-clostridial potency compared with cefuroxime, cefaclor, cephalexin, and cefixime in direct head-to-head testing [1]. Furthermore, cefcanel retains full activity against Staphylococcus aureus irrespective of beta-lactamase production—a property not uniformly shared across the oral cephalosporin class [2]. Its delivery as the active metabolite of the bifunctional prodrug cefcanel daloxate introduces pharmacokinetic features (approximately 40% oral bioavailability, approximately 1 h elimination half-life, primarily renal clearance) that differ meaningfully from those of comparator agents, rendering simple in-class interchange scientifically unsound [3].

Cefcanel Quantitative Differentiation Evidence: Comparator-Anchored Potency, Beta-Lactamase Independence, and Pharmacodynamic Data


Superior Anti-Staphylococcal Potency: Cefcanel MIC90 1 µg/mL vs. Multiple Oral Cephalosporins in Direct Head-to-Head Testing

In a direct head-to-head comparison against cefuroxime, cefaclor, cephalexin, and cefixime, cefcanel demonstrated an MIC90 of 1 µg/mL against both methicillin-susceptible Staphylococcus aureus and Staphylococcus epidermidis, a value explicitly reported as superior to all other oral cephalosporins tested [1]. By cross-study comparison, cephalexin and cefadroxil exhibit MIC90 values of 4 µg/mL against MSSA isolates [2], representing an approximately 4-fold potency difference. Methicillin-resistant staphylococci were resistant to cefcanel (MIC ≥16 µg/mL), defining the susceptibility boundary for procurement specification [1].

Anti-staphylococcal MIC90 Oral cephalosporin comparison

Beta-Lactamase-Independent Anti-Staphylococcal Activity: Cefcanel MIC50 0.5 mg/L Regardless of Beta-Lactamase Production in S. aureus

Testing across 153 clinical staphylococcal isolates, cefcanel exhibited an MIC50 of 0.5 mg/L for S. aureus, S. epidermidis sensu lato, and S. saprophyticus. Critically, the MIC values for beta-lactamase-producing S. aureus strains were identical to those for non-beta-lactamase-producing strains, indicating that staphylococcal beta-lactamase production did not attenuate cefcanel's activity [1]. Among all tested cephalosporins in this study, cefcanel demonstrated the highest antistaphylococcal activity, and no strain was resistant [1]. This contrasts with many oral cephalosporins where beta-lactamase production elevates MIC values by 2- to 4-fold [2].

Beta-lactamase stability Staphylococcus aureus MIC50

Pasteurella multocida Antibacterial Potency: Cefcanel MIC/MBC ≤0.64 µg/mL vs. Cefaclor and Cefuroxime at 2.56 µg/mL

Against 35 strains of Pasteurella multocida from human and animal sources, cefcanel demonstrated an MIC and MBC of ≤0.64 µg/mL. In the same broth dilution assay, both cefaclor and cefuroxime exhibited MIC and MBC values of 2.56 µg/mL, establishing a 4-fold or greater potency advantage for cefcanel [1]. Cefadroxil and cephalexin were reported as the least active compounds tested, further widening the differentiation gap [1].

Pasteurella multocida MIC MBC Veterinary microbiology

Anti-Clostridium Activity: Cefcanel MIC 0.25 µg/mL Representing an 8- to 128-Fold Advantage Over Comparator Oral Cephalosporins

In the same head-to-head comparison by Chin et al., cefcanel inhibited Clostridium spp. at 0.25 µg/mL, which represented concentrations 8- to 128-fold lower than those required by cefuroxime, cefaclor, cephalexin, and cefixime [1]. An independent study by Nord et al. confirmed cefcanel's activity against Clostridium perfringens with an MIC90 range of 1–4 mg/L, compared with cefaclor, cephalexin, cefadroxil, phenoxymethylpenicillin, and ampicillin using the agar dilution method [2]. Notably, cefcanel's activity against Bacteroides fragilis was limited (MIC90 = 32 mg/L), defining the spectrum boundary [2].

Anaerobic bacteria Clostridium spp. Cephalosporin comparison

Post-Antibiotic Effect (PAE): Cefcanel Demonstrates 2.3 h In Vitro and 0.9–2.6 h In Vivo PAE Against Streptococcus pyogenes

Cefcanel induced a post-antibiotic effect (PAE) of 2.3 h (range 1.7–3.2 h) against clinical isolates of Streptococcus pyogenes group A following 2 h exposure to 5× MIC in vitro [1]. In a rabbit tissue cage model, a PAE in vivo of 0.9–2.6 h was confirmed when the free drug concentration in tissue cage fluid exceeded 3× MIC [1]. The protein binding of cefcanel in tissue cage fluid was approximately 98%, and above a certain dose level, unexpectedly high tissue cage fluid concentrations were observed, indicating saturation of albumin binding capacity [1]. This sustained suppression of bacterial regrowth after drug removal is a pharmacodynamic property that is compound-specific and not inferable from MIC data alone.

Post-antibiotic effect Pharmacodynamics Streptococcus pyogenes

Oral Bioavailability via Bifunctional Prodrug: Cefcanel Achieves ~40% Absolute Bioavailability with ~1 h Elimination Half-Life After Cefcanel Daloxate Administration

Following oral administration of [14C]cefcanel daloxate hydrochloride to healthy male volunteers, the absolute oral bioavailability of the active principle cefcanel was approximately 40%, with an elimination half-life of approximately 1 h [1]. Cefcanel was almost completely (92.6 ± 7.3%) excreted unchanged in urine after intravenous administration, indicating minimal hepatic metabolism of the active moiety; however, after oral prodrug administration, more than 30% of urinary excretion consisted of metabolites (mandelic acid glycine conjugate, N-mandelyl-2-aminoethanol), reflecting presystemic biotransformation in the gastrointestinal tract [1]. Total plasma clearance of cefcanel was 179.1 ± 22.4 mL/min/1.73 m² after intravenous dosing, with renal clearance closely matching this value, confirming predominant renal elimination [1]. Renal clearance was linearly correlated with glomerular filtration rate, suggesting that dosage adjustment may not be necessary even in pre-uraemic patients [2].

Oral bioavailability Prodrug Pharmacokinetics

Cefcanel Procurement Application Scenarios: Where the Quantitative Differentiation Evidence Drives Scientific Selection


Anti-Staphylococcal Drug Discovery and PBP-Binding Studies

Cefcanel's MIC90 of 1 µg/mL against MSSA and S. epidermidis—superior to cefuroxime, cefaclor, cephalexin, and cefixime—makes it the preferred cephalosporin reference compound for PBP-binding affinity assays and structure–activity relationship (SAR) studies targeting staphylococcal cell wall synthesis [1]. Its maintained activity irrespective of staphylococcal beta-lactamase production (MIC50 = 0.5 mg/L for both beta-lactamase-positive and -negative S. aureus) eliminates the confounding variable of enzyme-mediated inactivation that complicates comparator cephalosporin data interpretation [2].

Pasteurella multocida Infection Model Research in Veterinary Microbiology

With an MIC and MBC of ≤0.64 µg/mL against all 35 tested P. multocida isolates—representing a ≥4-fold potency advantage over cefaclor and cefuroxime (both at 2.56 µg/mL)—cefcanel is the quantitatively superior choice for in vitro susceptibility screening and experimental infection model development in veterinary and zoonotic Pasteurella research [3]. The defined MIC boundary also serves as a quality control benchmark for compound integrity verification upon procurement.

Anaerobic Gram-Positive Microbiology: Clostridium perfringens Susceptibility Testing

Cefcanel's 8- to 128-fold lower MIC against Clostridium spp. (0.25 µg/mL) compared with cefuroxime, cefaclor, cephalexin, and cefixime positions it as a high-sensitivity probe for clostridial PBP target engagement studies [1]. Independently confirmed MIC90 values of 1–4 mg/L against C. perfringens using the agar dilution method [4] provide a reproducible benchmark for anaerobic susceptibility testing protocols. Its limited activity against Bacteroides fragilis (MIC90 = 32 mg/L) further defines the Gram-positive selectivity boundary for experimental design.

Pharmacodynamic Modeling Exploiting Documented Post-Antibiotic Effect

Cefcanel's demonstrated in vitro PAE of 2.3 h against S. pyogenes and in vivo PAE of 0.9–2.6 h in a rabbit tissue cage model—confirmed when free drug concentrations exceed 3× MIC—support its use in pharmacokinetic/pharmacodynamic (PK/PD) modeling studies investigating beta-lactam dosing interval optimization [5]. The high protein binding (~98% in tissue cage fluid) and albumin-binding capacity saturation at elevated doses provide a rich dataset for protein-binding-corrected PK/PD model development.

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